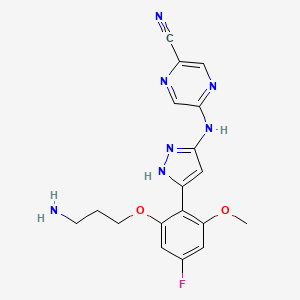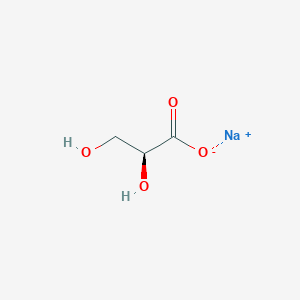
L-Glyceric acid sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glyceric acid sodium: is the sodium salt of L-Glyceric acid, a three-carbon sugar acid. It is a chiral compound with the chemical formula C3H6O4 · xNa+ and a molecular weight of 106.08 g/mol (free acid basis) . This compound is commonly used in biochemical research and has various applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: L-Glyceric acid sodium can be synthesized through the oxidation of glycerol. A typical oxidant used in this process is nitric acid, but catalytic oxidations have also been developed . The reaction can be represented as:
HOCH2CH(OH)CH2OH+O2→HOCH2CH(OH)CO2H+H2O
Industrial Production Methods: Industrial production of this compound often involves microbial processes. For example, glycerol can be converted to glyceric acid using acetic acid bacteria through oxidative fermentation . This method is advantageous due to its sustainability and use of bioresources.
化学反应分析
Types of Reactions: L-Glyceric acid sodium undergoes various chemical reactions, including:
Oxidation: Glyceric acid can be further oxidized to tartronic acid.
Reduction: It can be reduced to glycerol under specific conditions.
Substitution: The hydroxyl groups in glyceric acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid or catalytic oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Various substituted glyceric acid derivatives.
科学研究应用
L-Glyceric acid sodium has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Plays a role in metabolic studies and is used to diagnose certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for specific diseases.
作用机制
The mechanism by which L-Glyceric acid sodium exerts its effects involves its interaction with various molecular targets and pathways. For instance, in metabolic studies, it is known to be an intermediate in glycolysis and other metabolic pathways . Its effects are mediated through its conversion to other metabolites and its role in biochemical reactions.
相似化合物的比较
D-Glyceric acid sodium: The D-enantiomer of glyceric acid.
DL-Glyceric acid sodium: A racemic mixture of both enantiomers.
Tartronic acid: An oxidation product of glyceric acid.
Comparison: this compound is unique due to its specific chiral configuration, which can influence its biochemical properties and interactions. Compared to its D-enantiomer, this compound may have different biological activities and applications .
属性
分子式 |
C3H5NaO4 |
|---|---|
分子量 |
128.06 g/mol |
IUPAC 名称 |
sodium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1 |
InChI 键 |
IUEMQUIQAPPJDL-DKWTVANSSA-M |
手性 SMILES |
C([C@@H](C(=O)[O-])O)O.[Na+] |
规范 SMILES |
C(C(C(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)

![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
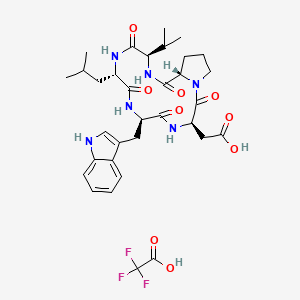
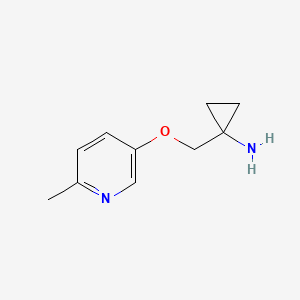

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)
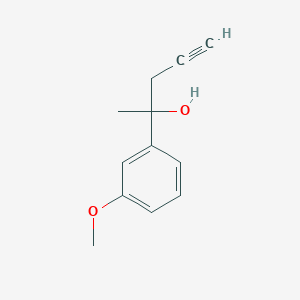

![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)

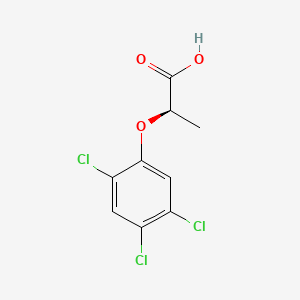
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
